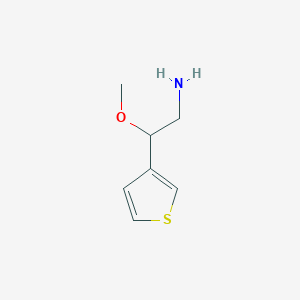

2-Methoxy-2-(thiophen-3-yl)ethan-1-amine

Description

2-Methoxy-2-(thiophen-3-yl)ethan-1-amine is a primary amine featuring a methoxy group and a thiophen-3-yl substituent on the same carbon atom of the ethanamine backbone. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Key structural attributes include:

- Thiophene ring: A five-membered aromatic sulfur heterocycle known for electron-rich π-systems, enhancing reactivity in cross-coupling reactions and ligand-receptor interactions.

- Methoxy group: A polar substituent that improves solubility in protic solvents and modulates electronic effects.

- Primary amine: Provides a site for functionalization (e.g., Schiff base formation) or protonation under physiological conditions.

Properties

IUPAC Name |

2-methoxy-2-thiophen-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-9-7(4-8)6-2-3-10-5-6/h2-3,5,7H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWXSTPBQUIIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.

Attachment of the Ethanamine Chain: The ethanamine chain can be attached through nucleophilic substitution reactions, where an appropriate leaving group on the thiophene ring is replaced by an amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(thiophen-3-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, primary amines, secondary amines.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols, amines.

Substitution Products: Various substituted thiophenes.

Scientific Research Applications

2-Methoxy-2-(thiophen-3-yl)ethan-1-amine has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its potential biological activity.

Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.

Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Industrial Applications: The compound is used in the production of corrosion inhibitors and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways . The exact mechanism depends on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Substituent Effects: Methoxy vs. Sulfanyl Groups

Compounds with sulfur-containing substituents, such as 2-[(thiophen-3-ylmethyl)sulfanyl]ethan-1-amine (CAS 901273-26-5), differ in solubility and electronic properties. The sulfanyl group introduces a thioether linkage, increasing hydrophobicity compared to the methoxy group in the target compound. Molecular weights are comparable (173.3 g/mol vs. 183.3 g/mol for the target), but the sulfanyl derivative’s liquid state at room temperature contrasts with the target’s solid hydrochloride form .

Amine Classification: Primary vs. Secondary Amines

2-(Thiophen-2-yl)ethylamine (CAS 19457-17-1) is a secondary amine with dual thiophene substituents. Secondary amines exhibit lower basicity (pKa ~9–10) compared to primary amines (pKa ~10–11) due to reduced solvation effects. The target compound’s primary amine allows for direct conjugation or salt formation, as demonstrated in the synthesis of hydrochloride salts for improved stability .

Aromatic Ring Variations: Thiophene vs. Phenyl

2-Methoxy-2-(3-methoxyphenyl)ethan-1-amine hydrochloride replaces the thiophene with a 3-methoxyphenyl group. The phenyl ring’s electron-deficient nature (compared to thiophene) reduces π-π stacking interactions but enhances stability under oxidative conditions. Thiophene’s sulfur atom also facilitates metal coordination, relevant in catalysis or protein binding .

Table 1. Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Amine Type | Key Substituents | Notable Properties | Reference ID |

|---|---|---|---|---|---|---|

| 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine | C₇H₁₁NOS | 183.3 | Primary | Thiophen-3-yl, Methoxy | Discontinued; potential solubility | |

| 2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine | C₇H₁₁NS₂ | 173.3 | Primary | Thiophen-3-ylmethyl, Sulfanyl | Liquid at RT; hydrophobic | |

| 2-(Thiophen-2-yl)ethylamine | C₁₁H₁₃NS₂ | 231.4 | Secondary | Dual thiophene groups | Higher steric hindrance | |

| 2-Methoxy-2-(3-methoxyphenyl)ethan-1-amine HCl | C₁₀H₁₅NO₂·HCl | 229.7 | Primary | 3-Methoxyphenyl, Methoxy | Oxidative stability; crystalline salt |

Biological Activity

2-Methoxy-2-(thiophen-3-yl)ethan-1-amine is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its biochemical interactions, cellular effects, mechanisms of action, and applications in medicinal chemistry.

This compound exhibits significant biochemical activity, particularly in its interactions with enzymes and proteins. It has been noted for its ability to undergo condensation reactions with iminodiacetic acid, resulting in the formation of piperazine derivatives. Additionally, this compound can influence metabolic pathways by interacting with various enzymes, leading to alterations in metabolite levels and cellular functions.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₃N₁OS |

| Molecular Weight | 181.27 g/mol |

| Solubility | Soluble in organic solvents like DMSO |

| Stability | Degrades over time affecting biological activity |

2. Cellular Effects

The effects of this compound on cellular processes are profound. Studies indicate that it can modulate cell signaling pathways and gene expression, influencing cellular metabolism and responses to external stimuli. For instance, its impact on gene expression can lead to altered cellular responses under stress conditions.

Case Study: Gene Expression Modulation

In a laboratory study, treatment with varying concentrations of the compound resulted in differential expression of genes involved in stress response pathways. At lower doses, beneficial effects were observed, while higher doses led to adverse effects such as apoptosis.

The molecular mechanisms through which this compound exerts its biological effects include binding to specific biomolecules that modulate enzyme activity. This compound acts as an inhibitor or modulator for various enzymes, which can lead to the formation of stable complexes that inhibit enzymatic functions.

Mechanisms Involved:

- Enzyme Inhibition : The compound inhibits certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors influencing neurotransmitter release and signaling pathways .

4. Dosage Effects in Animal Models

Research indicates that the biological activity of this compound is dose-dependent. Lower doses have shown potential benefits such as improved metabolic function, while higher doses can induce toxicity and disrupt normal physiological processes.

Table 2: Dosage Effects Observed in Animal Models

| Dose (mg/kg) | Observed Effect |

|---|---|

| 1 | Enhanced metabolic activity |

| 10 | No significant adverse effects |

| 50 | Induced cellular damage and apoptosis |

5. Applications in Scientific Research

The compound has several applications across various fields:

Medicinal Chemistry : It is utilized in the synthesis of pharmaceutical compounds due to its potential as a bioactive molecule.

Materials Science : The compound is being explored for its use in organic semiconductors and conductive polymers.

Biological Studies : It serves as a precursor for synthesizing enzyme inhibitors and receptor modulators .

6. Comparison with Similar Compounds

When compared to structurally similar compounds, this compound exhibits unique properties due to the presence of both a methoxy group and an ethanamine chain on the thiophene ring. This structural combination imparts distinct chemical characteristics that enhance its biological activity.

Table 3: Comparison with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Thiophene-2-ethylamine | Lacks methoxy group | Limited biological activity |

| 2-Thiopheneethanol | Contains hydroxyl group | Moderate activity |

| 2-Methoxythiophene | Lacks ethanamine chain | Lower activity than target compound |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.